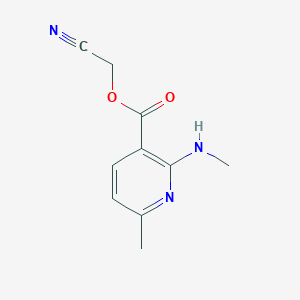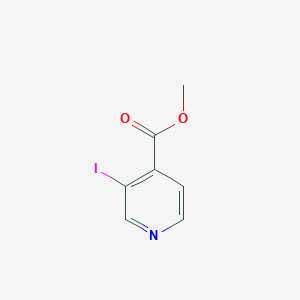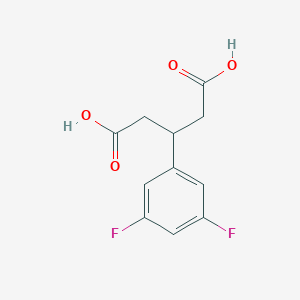
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde, also known as FOD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FOD is a heterocyclic compound that contains a pyrimidine ring with a carbonyl group and a fluorine atom attached to it.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and repair. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been reported to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is essential for the de novo synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which ultimately results in the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been shown to exhibit antitumor, antiviral, and antibacterial activities in vitro. In addition, 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has also been shown to inhibit the replication of the hepatitis C virus and the herpes simplex virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is its potential as a lead compound for the development of new drugs. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been shown to exhibit potent antitumor, antiviral, and antibacterial activities in vitro, making it a promising candidate for further development. However, one of the limitations of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is its low solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde. One direction is the optimization of the synthesis method to improve the yield and purity of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde. Another direction is the investigation of the structure-activity relationship of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde to identify more potent and selective analogs. Additionally, the in vivo efficacy and toxicity of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde and its analogs should be evaluated to determine their potential as therapeutic agents. Finally, the development of novel delivery systems for 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde may improve its bioavailability and therapeutic efficacy in vivo.
In conclusion, 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde is a promising compound that has the potential to be developed into new drugs for the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde have been discussed in this paper. Further research is needed to fully understand the potential of 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde and its analogs as therapeutic agents.
Métodos De Síntesis
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde can be synthesized through a multi-step process starting from 2,4-dioxo-5-fluoropyrimidine. The synthesis involves the reaction of 2,4-dioxo-5-fluoropyrimidine with ethyl glyoxylate in the presence of a base to form the intermediate product, which is then treated with hydroxylamine hydrochloride to yield 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has been reported to exhibit antitumor, antiviral, and antibacterial activities. 2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde has also been investigated as a potential inhibitor of dihydroorotate dehydrogenase, an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides.
Propiedades
Número CAS |
161123-95-1 |
|---|---|
Nombre del producto |
2-Fluoro-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde |
Fórmula molecular |
C5H3FN2O2 |
Peso molecular |
142.09 g/mol |
Nombre IUPAC |
2-fluoro-6-oxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H,7,8,10) |
Clave InChI |
GVSKNEUJYYLNKS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=N1)F)C=O |
SMILES canónico |
C1=C(C(=O)NC(=N1)F)C=O |
Sinónimos |
5-Pyrimidinecarboxaldehyde, 2-fluoro-1,4-dihydro-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




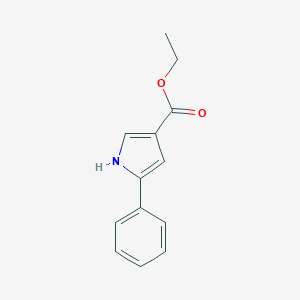

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)

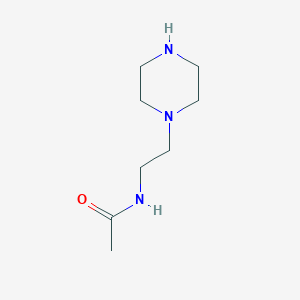
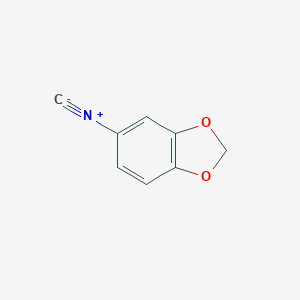
![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)
